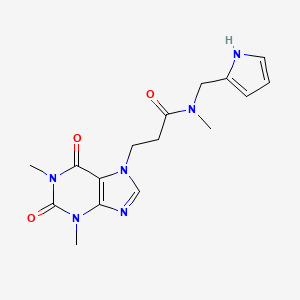![molecular formula C13H18N4O2 B7445922 N-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxopiperidin-3-yl}prop-2-enamide](/img/structure/B7445922.png)
N-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxopiperidin-3-yl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxopiperidin-3-yl}prop-2-enamide is a complex organic compound that features a piperidine ring, an imidazole moiety, and a prop-2-enamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxopiperidin-3-yl}prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the imidazole moiety and the prop-2-enamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxopiperidin-3-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
N-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxopiperidin-3-yl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxopiperidin-3-yl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety may play a crucial role in binding to active sites, while the piperidine ring and prop-2-enamide group contribute to the overall molecular stability and activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl-N’-(4-methylphenyl)urea
- 2-Methyltetrahydrofuran
- Dimethyl 2,6-pyridinedicarboxylate
Uniqueness
N-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxopiperidin-3-yl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[1-[(1-methylimidazol-2-yl)methyl]-2-oxopiperidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-12(18)15-10-5-4-7-17(13(10)19)9-11-14-6-8-16(11)2/h3,6,8,10H,1,4-5,7,9H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWGRXLIPFSGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCC(C2=O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,6-dihydro-2H-pyran-4-yl)ethyl]-N'-methyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carboximidamide;hydrobromide](/img/structure/B7445858.png)
![1-acetyl-N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]piperidine-3-carboxamide](/img/structure/B7445870.png)
![1-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7445876.png)
![2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethane-1-sulfonyl fluoride](/img/structure/B7445880.png)
![[1-[(2-Chloro-4-fluorophenyl)methyl]-4,5-dimethylimidazol-2-yl]methanol](/img/structure/B7445888.png)
![N-[1-(3-chlorophenyl)ethyl]-4-ethylpiperazine-1-carboxamide](/img/structure/B7445895.png)
![N,N-diethyl-4-[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B7445916.png)
![3-(Furan-3-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7445925.png)
![3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B7445932.png)

![3-(6-aminopurin-9-yl)-1-[3-(1H-indol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B7445943.png)
![(1S,5S,6R)-6-amino-N-(1,2,3,4-tetrahydroisoquinolin-5-ylmethyl)bicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B7445947.png)
![3-(3-But-3-ynyldiazirin-3-yl)-1-[4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepin-1-yl]propan-1-one](/img/structure/B7445963.png)
